3-十一烷基噻吩

描述

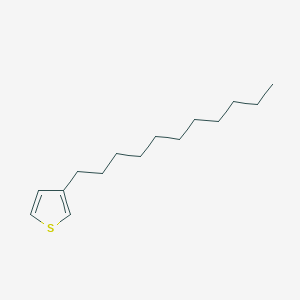

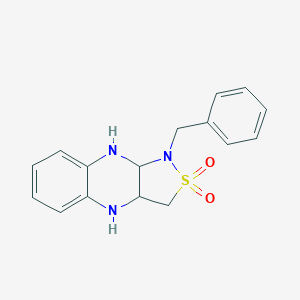

3-Undecylthiophene is a thiophene derivative with an undecyl group attached to the third position of the thiophene ring. Thiophene derivatives like 3-undecylthiophene are of significant interest due to their electronic properties and potential applications in organic electronics, such as in the construction of photovoltaic solar cells and as materials for supercapacitors .

Synthesis Analysis

The synthesis of polythiophene derivatives, including those similar to 3-undecylthiophene, has been explored through various organosynthetic techniques. For instance, poly(3-alkylthiophenes) can be synthesized by dehydrohalogenation of 2-halogenothiophene or by dehydrogenation of thiophene and its derivatives . Additionally, the electrochemical polymerization of 3-dodecylthiophene, a close relative to 3-undecylthiophene, has been studied, revealing that the monomer is predominantly attacked at the 2-position of the thiophene ring .

Molecular Structure Analysis

The molecular structure of polythiophene derivatives is characterized by a conjugated system that extends along the polymer backbone, which is responsible for their electronic properties. The structure and morphology of polymers similar to 3-undecylthiophene have been characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and thermal analysis .

Chemical Reactions Analysis

Polythiophenes can undergo various chemical reactions, particularly those involving their conjugated backbone. For example, the electrochemical copolymerization of 3-dodecylthiophene with 3-methylthiophene has been studied, showing that the copolymers have a random structure and that the presence of the 3-methylthiophene units can increase the conductivity of the resulting polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of polythiophene derivatives are influenced by their molecular structure. For instance, poly(3-alkylthiophenes) with long alkyl side groups are soluble in common organic solvents and can be processed into uniform films . The electrochemical and optical properties of poly(3-undecyl-2,2'-bithiophene) have been characterized, showing that it has an oxidation potential of 1.0 V and a bandgap of 2.04 eV, which are important parameters for its application in photovoltaic solar cells . The capacitive properties of polymers with alkyl side chains have also been investigated, indicating their potential use as electrode materials for supercapacitors .

科学研究应用

材料科学:导电聚合物

3-十一烷基噻吩用于合成导电聚合物。由于这些聚合物能够导电同时保持塑料的机械性能,因此在制造柔性电子器件方面至关重要。 目前正在进行研究,以增强其导电性和稳定性,以便将其用于太阳能电池、OLED 和智能纺织品 .

药理学:药物递送系统

在药理学中,3-十一烷基噻吩衍生物正在被探索用于药物递送系统。 其独特的结构允许开发新型载体,可以改善药物的溶解度和生物利用度,特别是在靶向特定组织或器官并实现控释方面 .

农业:农药配方

农业领域正在研究在农药配方中使用 3-十一烷基噻吩。它的特性可以提高农药的有效性,减少所需的剂量,并最大限度地减少对环境的影响。 研究集中在其作为害虫防治解决方案的载体或活性成分的潜力 .

环境科学:污染修复

环境科学研究已将 3-十一烷基噻吩确定为污染修复的候选物质。 其化学结构可能有助于吸附和分解污染物,为处理受污染的水和土壤提供了新方法 .

食品工业:风味和香气增强

3-十一烷基噻吩正在被研究用于食品工业中以增强风味和香气。 其分子结构可能是开发新型食品添加剂的关键,这些添加剂可以提供更持久、更强烈的风味,而不会改变食品的营养价值 .

化妆品行业:香料开发

在化妆品行业,3-十一烷基噻吩正在被探索用于香料开发。其稳定性和独特的香气特征使其成为制造新香水和香薰产品的宝贵化合物。 研究旨在了解其与其他香料成分的相互作用及其对香气持久性的影响 .

安全和危害

未来方向

作用机制

Target of Action

Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways these effects influence would require further investigation.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s stability and efficacy.

属性

IUPAC Name |

3-undecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIRMZYURVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340731 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129607-86-9 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Undecylthiophene?

A1: 3-Undecylthiophene is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].

Q2: How is 3-Undecylthiophene used in creating biomaterials?

A2: 3-Undecylthiophene is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].

Q3: Can you explain the advantages of using B-PMUT in biosensing applications?

A3: B-PMUT offers several advantages in biosensing:

- Surface immobilization: The long alkyl chain of 3-Undecylthiophene facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].

- Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].

Q4: How has 3-Undecylthiophene been used in chemiluminescence-based biosensors?

A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing 3-Undecylthiophene [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].

Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like 3-Undecylthiophene?

A5: The alkyl chain length in poly(3-alkylthiophene)s, like 3-Undecylthiophene, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in 3-Undecylthiophene, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.

Q6: Are there any known alternatives or substitutes for 3-Undecylthiophene in these applications?

A6: While 3-Undecylthiophene exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)